8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide
Description
This compound features a quinoline core substituted with a fluorine atom at position 8, a hydroxy group at position 4, and a carboxamide side chain linked to a pentyl group bearing a 1-methyl-1H-benzo[d]imidazole moiety.
Properties
Molecular Formula |
C23H23FN4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-fluoro-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O2/c1-28-19-11-5-4-10-18(19)27-20(28)12-3-2-6-13-25-23(30)16-14-26-21-15(22(16)29)8-7-9-17(21)24/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
VMWCYIAWCZYWNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Electrophilic fluorination using reagents like Selectfluor can be employed to introduce the fluorine atom at the desired position on the quinoline ring.
Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Benzimidazole Moiety Attachment: The benzimidazole moiety can be synthesized separately and then attached to the quinoline core through a pentyl linker using standard coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit biological activity and could be investigated as a potential therapeutic agent.
Biological Studies: The compound can be used in studies to understand the interaction of quinoline and benzimidazole derivatives with biological targets.
Chemical Biology: It can serve as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The exact mechanism of action of 8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide would depend on its specific biological target. Generally, compounds with quinoline and benzimidazole moieties are known to interact with enzymes, receptors, or DNA. The fluorine atom can enhance binding affinity and selectivity, while the hydroxy and carboxamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Benzo[d]imidazole Derivatives
Example Compounds :
- 4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 6)
- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
Key Differences :
- Substituent Effects : The hydroxy group at position 4 and fluorine at position 8 in the target compound could increase hydrogen-bonding capacity and metabolic stability relative to the benzyl or hydroxyethyl groups in the analogs.
Quinoline and Sulfonamide Derivatives
Example Compound :
- N-(4-(4-(4-methoxybenzyl)piperazine-1-carbonyl)-2-(trifluoromethoxy)phenyl)quinoline-8-sulfonamide (1384445-67-3)
Key Differences :
- Functional Groups : The sulfonamide group in 1384445-67-3 contrasts with the carboxamide in the target compound, which may alter solubility (sulfonamides are generally more polar) and target selectivity .
- Fluorine Placement: Both compounds feature fluorine (or trifluoromethoxy) substituents, but the target’s 8-fluoroquinoline core may enhance aromatic π-stacking compared to the trifluoromethoxy group in 1384445-67-3.
Hexahydroquinolinecarboxamide Analogs
Example Compound :
- 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (421567-39-7)
Key Differences :
- Substituent Synergy: The benzodioxol and fluorophenyl groups in 421567-39-7 may confer distinct electronic effects, whereas the target’s 8-fluoro-4-hydroxy motif balances hydrophobicity and hydrogen-bond donor capacity.
Data Tables: Structural and Physicochemical Comparisons
Table 1. Core Structural Features
Table 2. Predicted Physicochemical Properties*
*Data derived from computational models (e.g., SwissADME) and structural analogs.
Research Findings and Implications
- Metabolic Stability: The 1-methylbenzoimidazole and 8-fluoro groups in the target compound may reduce oxidative metabolism compared to unmethylated or non-fluorinated analogs .
- Solubility-Bioavailability Trade-off : The target’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility better than 1384445-67-3 (logP 4.1) but less optimally than Compound 6 (logP 2.8) .
- Synthetic Complexity : The pentyl linker and benzoimidazole-carboxamide in the target compound require multi-step synthesis, as seen in analogous preparations .
Biological Activity
The compound 8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide is a complex organic molecule that combines a quinoline core with a benzimidazole moiety. This unique structure is expected to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.4 g/mol. The presence of fluorine and hydroxyl groups enhances its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds derived from quinoline and benzimidazole have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against bacterial and fungal infections.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes related to cancer progression.
Antitumor Activity
A study evaluated the antitumor potential of derivatives similar to 8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide against various human tumor cell lines. The results indicated promising IC50 values, suggesting effective cytotoxicity:
These values indicate that the compound could be more potent than established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Another study highlighted the antimicrobial efficacy of related quinoline derivatives, demonstrating significant inhibition against bacterial strains with minimal cytotoxicity:
| Compound | Activity | Cytotoxicity (%) |
|---|---|---|
| 3-Cl-2-F Quinoline | 91.2% inhibition of H5N1 | 2.4% |
| 3,4,5-Cl Quinoline | 9.7% inhibition of H5N1 | 79.3% |
These findings suggest that modifications in the chemical structure can lead to enhanced activity while reducing toxicity.
The biological activity of this compound may stem from several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA topoisomerases, crucial for DNA replication and repair.
- Apoptosis Induction : Flow cytometry assays have indicated that certain derivatives induce apoptosis in cancer cells, which is vital for effective cancer treatment.
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